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Introduction: Contextualizing a Key Synthetic
Intermediate
In the landscape of medicinal chemistry and drug development, quinoline derivatives represent

a privileged scaffold, forming the structural core of numerous therapeutic agents. Their

significance is underscored by their role in targeting a wide array of biological pathways.[1][2]

Within this class, 4-Chloro-6-nitroquinoline-3-carbonitrile (CAS No. 214470-37-8) emerges

as a compound of considerable interest.[3] Its multifunctional structure, featuring a reactive

chloro group, an electron-withdrawing nitro group, and a cyano moiety, makes it a versatile

intermediate for the synthesis of more complex molecules, particularly in the development of

kinase inhibitors and other targeted therapies.[2]

This guide, intended for researchers, medicinal chemists, and drug development scientists,

provides a comprehensive overview of the core physical properties of 4-Chloro-6-
nitroquinoline-3-carbonitrile. Moving beyond a simple datasheet, we delve into the causality

behind the experimental methodologies required for its characterization. As much of the

specific experimental data for this compound is not extensively published, this document

serves as a foundational framework for its empirical evaluation, ensuring scientific rigor and

reproducibility in the laboratory.
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Section 1: Core Physicochemical Properties
A baseline understanding of a compound's intrinsic properties is the first step in its scientific

evaluation. These parameters govern its behavior in both chemical reactions and biological

systems.

Property Data Source(s)

CAS Number 214470-37-8 [3]

Molecular Formula C₁₀H₄ClN₃O₂ [3][4]

Molecular Weight 233.61 g/mol [3][4][5]

Appearance

Expected to be a solid powder,

likely off-white or yellowish,

typical of nitro-aromatic

compounds.[6]

Inferred

Melting Point

Not publicly documented.

Requires experimental

determination.

N/A

Solubility Profile

Not publicly documented.

Requires experimental

determination.

N/A

Section 2: Experimental Determination of Physical
Properties
The absence of published data for key physical properties necessitates robust and validated

experimental protocols. The following sections provide step-by-step methodologies grounded in

established analytical principles.

Melting Point Analysis
Expertise & Rationale: The melting point is a critical indicator of a compound's purity. A sharp

melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas
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impurities will depress and broaden the melting range.[7] The capillary method using a

calibrated digital apparatus is the standard for obtaining accurate and reproducible results.[7][8]

Protocol for Melting Point Determination:

Sample Preparation: Ensure the 4-Chloro-6-nitroquinoline-3-carbonitrile sample is

completely dry, as residual solvent can act as an impurity.[9] Finely powder a small amount

of the sample.

Capillary Loading: Jab the open end of a capillary tube into the powdered sample. Invert the

tube and tap it gently on a hard surface to cause the solid to fall to the sealed end. To ensure

dense packing, drop the capillary tube, sealed-end down, through a long, narrow glass tube

onto the benchtop.[9] The packed sample height should be approximately 1-2 mm.[10]

Apparatus Setup: Set the starting temperature on the melting point apparatus to

approximately 15-20°C below the expected (or roughly determined) melting point.[9] If the

melting point is completely unknown, perform a rapid preliminary run with a fast ramp rate

(e.g., 10-20°C/minute) to find an approximate range.[7]

Measurement: Place the loaded capillary into the sample holder of the apparatus.[9] For the

accurate measurement, set a slow heating ramp rate of 1-2°C per minute.

Data Recording: Record two temperatures: T1, the temperature at which the first droplet of

liquid appears, and T2, the temperature at which the last solid crystal turns into a transparent

liquid.[9] The melting point is reported as the range T1-T2.

Validation: For a self-validating system, perform the measurement in triplicate to ensure

consistency. The apparatus's thermometer should be calibrated using certified standards.[7]

Sample Preparation Instrumental Analysis
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Caption: Workflow for Melting Point Determination.

Solubility Profiling
Expertise & Rationale: A compound's solubility is a cornerstone of its application in drug

development, influencing everything from reaction conditions to bioavailability and formulation.

The shake-flask method is the gold-standard technique for determining equilibrium solubility.

[11] It ensures that the solvent is fully saturated with the solute, providing a reliable and

reproducible measurement.

Protocol for Equilibrium Solubility Testing:

Preparation: To a series of labeled vials, add a pre-weighed excess amount of 4-Chloro-6-
nitroquinoline-3-carbonitrile (e.g., 20 mg). The key is to ensure solid remains undissolved

at the end of the experiment.

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of a selected high-purity solvent to

each vial. Recommended solvents for initial screening include water, ethanol, methanol,

acetone, acetonitrile, chloroform, and dimethyl sulfoxide (DMSO).

Equilibration: Seal the vials tightly. Place them in an overhead shaker or orbital incubator set

to a constant temperature (e.g., 25°C or 37°C) to simulate ambient or physiological

conditions.[12] Agitate for a defined period (e.g., 24 to 72 hours) to ensure equilibrium is

reached.[12]

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period

to let the excess solid settle. Centrifuge the samples to pellet the undissolved solid.[13]

Sample Analysis: Carefully withdraw a known volume of the clear supernatant. The

supernatant must be filtered through a syringe filter (e.g., 0.22 µm) to remove any remaining

particulates.[13]

Quantification: Quantify the concentration of the dissolved compound in the filtrate using a

validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with

UV detection, by comparing the response to a standard curve of known concentrations.
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Classification: Report the solubility in units of mg/mL or mol/L and classify it using standard

terms (e.g., "sparingly soluble," "freely soluble").[14]

System Setup Equilibration & Separation

Add Excess Solute to Vial Add Known Volume of Solvent Agitate at Const. Temp (24-72h)Seal Vial Centrifuge to Pellet Solid Filter Supernatant (0.22µm) Quantify by HPLC-UVAnalyze Filtrate Solubility Data (mg/mL)Calculate Concentration
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Caption: Workflow for Shake-Flask Solubility Testing.

Section 3: Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous "molecular fingerprint," confirming the

identity and structural integrity of a compound.[15] A combination of Mass Spectrometry, FT-IR,

and NMR is essential for complete characterization.

Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry is a powerful analytical technique that measures the

mass-to-charge ratio (m/z) of ionized molecules.[16][17] It is used to determine the molecular

weight of a compound with high accuracy.[18] Soft ionization techniques like Electrospray

Ionization (ESI) are preferred for initial analysis as they typically produce the protonated

molecular ion ([M+H]⁺) with minimal fragmentation, directly confirming the molecular mass.[19]

Protocol for ESI-MS Analysis:

Sample Preparation: Prepare a dilute solution of the compound (typically in the low µg/mL to

ng/mL range) in a suitable solvent that is compatible with mass spectrometry, such as

methanol or acetonitrile.

Instrumentation: The sample is introduced into the ESI source, where it is converted into

gas-phase ions.[17]
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Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight),

which separates them based on their m/z ratio.[20]

Detection: The detector records the abundance of ions at each m/z value, generating the

mass spectrum.[17]

Data Interpretation: For 4-Chloro-6-nitroquinoline-3-carbonitrile (MW 233.61), the primary

peak of interest in positive ion mode would be the [M+H]⁺ adduct at approximately m/z 234.

The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be visible

in the molecular ion cluster (peaks at m/z 234 and 236), providing definitive evidence of the

presence of one chlorine atom. High-resolution MS can be used to confirm the elemental

formula to within a few parts per million (ppm).[18]
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Caption: General Workflow for Mass Spectrometry Analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Rationale: FT-IR spectroscopy measures the absorption of infrared radiation by a

sample, which excites molecular vibrations.[21] The resulting spectrum provides a unique

fingerprint based on the functional groups present in the molecule.[15] For solid samples, the

KBr pellet method is a standard technique that yields high-quality spectra.[22]

Protocol for FT-IR Analysis (KBr Pellet):

Sample Preparation: Grind 1-2 mg of the dry compound with approximately 200 mg of dry,

spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.[22] The KBr

acts as an optically transparent matrix.

Pellet Formation: Transfer the fine powder into a pellet press and apply pressure to form a

thin, transparent or translucent pellet.

Background Scan: Place the empty sample holder in the FT-IR spectrometer and run a

background scan. This is critical to subtract the spectral contributions from atmospheric CO₂

and water vapor.

Sample Scan: Place the KBr pellet containing the sample into the holder and acquire the

spectrum.[21]

Data Interpretation: Analyze the spectrum for characteristic absorption bands. For 4-Chloro-
6-nitroquinoline-3-carbonitrile, key expected peaks include:

~2230-2210 cm⁻¹: Sharp, medium intensity peak for the nitrile (C≡N) stretch.

~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹: Strong peaks corresponding to the asymmetric

and symmetric stretching of the nitro group (NO₂).

~1600-1450 cm⁻¹: Multiple peaks for the aromatic C=C and C=N ring stretches.

~800-600 cm⁻¹: Peak corresponding to the C-Cl stretch.
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Caption: Workflow for FT-IR Analysis using KBr Pellet.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR spectroscopy is arguably the most powerful tool for elucidating the

precise structure of an organic molecule in solution.[23] It provides information on the

connectivity and chemical environment of every ¹H and ¹³C atom in the structure. Proper

sample preparation is paramount for acquiring high-resolution spectra.[23]

Protocol for ¹H and ¹³C NMR Analysis:

Solvent Selection: Choose a suitable deuterated solvent in which the compound is

sufficiently soluble (at least 5-10 mg/mL).[23] Dimethyl sulfoxide-d₆ (DMSO-d₆) or

chloroform-d (CDCl₃) are common starting points. The choice depends on the results of the

solubility profiling.

Sample Preparation: Accurately weigh 5-20 mg of the sample for ¹H NMR (or 20-50 mg for

¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a

clean vial.[23] Add a small amount of an internal standard, such as tetramethylsilane (TMS),

which provides a reference signal at 0 ppm.[24]

Tube Filling: Transfer the solution into a clean, dry 5 mm NMR tube. The solution height

should be adequate for the spectrometer's detector coil.[25]

Instrumental Analysis: Insert the tube into the NMR spectrometer. The instrument is then

"locked" onto the deuterium signal of the solvent, and the magnetic field is "shimmed" to

maximize its homogeneity, which ensures sharp spectral lines.[23]
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Data Acquisition: Acquire the ¹H and ¹³C spectra. Further 2D NMR experiments (like COSY

and HSQC) can be run to confirm assignments and connectivity.

Data Interpretation: The resulting spectra should be consistent with the proposed structure,

showing the correct number of signals, chemical shifts, integration values (for ¹H), and

splitting patterns corresponding to the aromatic protons on the quinoline ring system.
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Caption: Workflow for NMR Spectroscopic Analysis.
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Conclusion
4-Chloro-6-nitroquinoline-3-carbonitrile is a synthetic intermediate with significant potential

in pharmaceutical research. While its foundational chemical identity is established, a

comprehensive public profile of its physical properties is lacking. This guide provides the

necessary expert protocols and theoretical grounding for researchers to systematically and

accurately characterize the compound. By following these self-validating methodologies for

determining melting point, solubility, and spectroscopic identity, scientists can ensure the

quality and consistency of this intermediate, thereby building a solid foundation for its

application in complex synthetic campaigns and drug discovery programs.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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